methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
Description
Benzofuran Derivatives in Natural Product Chemistry
Benzofuran derivatives constitute a fundamental class of heterocyclic compounds that have emerged as cornerstones in natural product chemistry research. These compounds are characterized by their distinctive structural motif consisting of fused benzene and furan rings, which provides them with unique physicochemical properties and biological activities. The prevalence of benzofuran scaffolds in nature has made them essential building blocks for medicinal chemistry research, with thousands of natural compounds containing this heterocyclic framework having been discovered and isolated from various biological sources.
The widespread distribution of benzofuran compounds across multiple plant families, particularly Asteraceae, Rutaceae, Liliaceae, and Cyperaceae, demonstrates their evolutionary significance and metabolic importance. These compounds are found naturally in plants and can also be obtained through synthetic reactions, making them versatile targets for both natural product isolation and synthetic chemistry approaches. The structural diversity observed within benzofuran derivatives encompasses various substitution patterns, with modifications at specific positions of the benzofuran core resulting in compounds with distinct therapeutic potentials.
Natural products containing benzofuran rings serve as the primary source of numerous drugs and clinical drug candidates, highlighting their pharmaceutical relevance. The heterocyclic compound containing a benzofuran ring as a core represents a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials. Research has demonstrated that benzofuran compounds exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities.
The versatility and distinctive physicochemical features of benzofuran derivatives have established them as an important basis for medicinal chemistry research. Studies have revealed that introducing substituents at specified positions within the benzofuran core results in new derivatives with unique structural characteristics that may possess excellent therapeutic value. This structural adaptability has led to the development of synthetic derivatives of benzofurans that are frequently used in new drug development, with examples including amiodarone for treating ventricular and supraventricular arrhythmias, and bufuralol as a non-specific beta-adrenergic blocker.
Discovery of Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate
This compound was identified as a natural phenolic compound isolated from the herbs of Vernonia cinerea. This discovery represents a significant contribution to the understanding of benzofuran chemistry within the Asteraceae family, particularly given the extensive phytochemical diversity observed in Vernonia species. The compound bears the Chemical Abstracts Service registry number 617722-56-2 and possesses the molecular formula C14H14O5 with a molecular weight of 262.3 daltons.
The structural characterization of this compound revealed its classification as a phenolic natural product, placing it within an important category of plant secondary metabolites known for their diverse biological activities. The isolation from Vernonia cinerea is particularly noteworthy given that this plant species has traditionally been used in folk medicine for treating various ailments including malaria, fever, and liver diseases. The discovery of this specific benzofuran derivative adds to the growing body of knowledge regarding the chemical diversity present within Vernonia cinerea and its potential therapeutic applications.
Detailed structural analysis established the compound's International Union of Pure and Applied Chemistry name as this compound. The presence of multiple functional groups, including acetyl, hydroxyl, and ester moieties, contributes to the compound's chemical reactivity and potential biological interactions. The dihydrobenzofuran core structure represents a reduced form of the benzofuran ring system, which may influence its pharmacological properties compared to fully aromatic benzofuran derivatives.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 617722-56-2 |
| Molecular Formula | C14H14O5 |
| Molecular Weight | 262.3 daltons |
| Chemical Classification | Phenolic Natural Product |
| Source Organism | Vernonia cinerea |
| Structural Type | Dihydrobenzofuran Derivative |
Historical Context in Benzofuran Research
The historical development of benzofuran research spans several decades, with the recognition of these compounds as important natural products dating back to early phytochemical investigations. Benzofuran is recognized as a heterocyclic compound consisting of fused benzene and furan rings, originally identified as a component of coal tar. The compound serves as the structural nucleus or parent compound of many related compounds with more complex structures, exemplified by psoralen, which is a benzofuran derivative occurring in several plants.
Laboratory methods for preparing benzofurans have evolved significantly over time, with notable synthetic approaches including oxygen-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation, Perkin rearrangement involving coumarin reactions with hydroxides, Diels-Alder reactions of nitro vinyl furans with various dienophiles, and cycloisomerization of alkyne ortho-substituted phenols. These synthetic methodologies have provided researchers with versatile tools for accessing benzofuran scaffolds and investigating their properties.
The recognition of benzofuran derivatives as medicinally important compounds has driven extensive research into their synthesis and biological evaluation. Recent developments have included innovative synthetic routes and catalytic strategies for benzofuran synthesis, with rhodium-based catalysts proving particularly effective for constructing these heterocyclic frameworks. The synthetic pathway utilizing rhodium catalysis typically involves four main steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and beta-oxygen elimination to achieve desired benzofuran derivatives.
Lewis-acid-based catalysis has also emerged as a powerful methodology for benzofuran synthesis, with reactions proceeding through Lewis-acid-promoted propargylation followed by base-mediated intramolecular cyclization, isomerization, and benzannulation to produce benzofuran derivatives in efficient yields. These synthetic advances have enabled the preparation of naturally occurring compounds and their analogues, contributing to structure-activity relationship studies and drug development efforts.
Significance in Phytochemistry
The phytochemical significance of this compound extends beyond its individual structural characteristics to encompass its role within the broader chemical profile of Vernonia cinerea. This plant species has yielded approximately 92 secondary metabolites, with the majority being sesquiterpene lactones, alongside triterpenes, flavonoids, steroids, phenolics, and other compounds. The identification of this benzofuran derivative adds to the chemical diversity documented within this medicinally important plant species.
Vernonia cinerea is recognized as a perennial herbaceous plant found mainly in tropical areas, particularly in Southeast Asia, South America, and India. Various parts of this plant have traditionally been used in folk medicine to treat several diseases, including malaria, fever, and liver diseases. The presence of diverse secondary metabolites, including the benzofuran derivative under investigation, provides a chemical basis for understanding the traditional therapeutic applications of this plant species.
The phytochemical diversity observed in Vernonia cinerea demonstrates the complex biosynthetic pathways operating within this plant species. The synthesis and accumulation of secondary metabolites in medicinal plants are influenced by multiple factors, including genetic circuits controlled by specific genes and enzymes, as well as environmental characteristics such as location, light, temperature, water, and air pressure. This complexity underscores the importance of comprehensive phytochemical investigations in understanding the full therapeutic potential of medicinal plants.
The classification of this compound as a phenolic compound places it within a category of plant secondary metabolites known for their antioxidant properties and diverse biological activities. Phenolic compounds isolated from Vernonia cinerea include chlorogenic acid, dicaffeoylquinic acid derivatives, and methyl caffeate, indicating the presence of a diverse phenolic chemical profile within this plant species.
| Phytochemical Category | Number of Compounds | Representative Examples |
|---|---|---|
| Sesquiterpene Lactones | Majority of 92 compounds | Hirsutinolide derivatives, Glaucolides |
| Phenolic Compounds | Multiple compounds | This compound, Chlorogenic acid |
| Flavonoids | Several compounds | Luteolin, Taxifolin |
| Triterpenes | Ten compounds | Various triterpene structures |
| Norisoprenoids | Three compounds | Loliolide, Isololiolide |
Research Scope and Objectives
The research scope encompassing this compound extends across multiple scientific disciplines, including natural product chemistry, phytochemistry, medicinal chemistry, and pharmacology. The primary objective of current research efforts focuses on understanding the structural characteristics, biosynthetic origin, and potential biological activities of this benzofuran derivative within the context of Vernonia cinerea phytochemistry.
Structural elucidation objectives involve comprehensive characterization using advanced spectroscopic and analytical techniques to confirm the molecular structure and stereochemistry of the compound. This includes nuclear magnetic resonance spectroscopy, mass spectrometry, ultraviolet-visible spectroscopy, and infrared spectroscopy analyses to establish definitive structural assignments. The stereochemical configuration of the dihydrobenzofuran ring system and the spatial arrangement of substituents represent critical aspects requiring detailed investigation.
Biosynthetic pathway elucidation constitutes another important research objective, aimed at understanding how Vernonia cinerea produces this specific benzofuran derivative through its metabolic processes. This involves investigating the enzymatic reactions and precursor molecules involved in the biosynthesis of the compound, which could provide insights into the regulation of secondary metabolite production in this plant species. Understanding biosynthetic pathways also facilitates the development of biotechnological approaches for compound production.
Biological activity assessment represents a fundamental research objective focused on evaluating the potential therapeutic properties of this compound. This encompasses screening for various biological activities commonly associated with benzofuran derivatives, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Structure-activity relationship studies comparing this compound with related benzofuran derivatives provide valuable insights into the molecular features responsible for biological activity.
Chemical synthesis methodology development aims to establish efficient synthetic routes for preparing this natural product and its analogues. This objective supports structure-activity relationship studies, enables the preparation of larger quantities for biological evaluation, and facilitates the design of modified analogues with potentially enhanced biological properties. Synthetic approaches may involve modifications of existing benzofuran synthesis methodologies or development of novel synthetic strategies tailored to this specific molecular framework.
Properties
CAS No. |
617722-56-2 |
|---|---|
Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-[(2S)-6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl]prop-2-enoate |
InChI |
InChI=1S/C14H14O5/c1-7(14(17)18-3)12-5-9-4-11(16)10(8(2)15)6-13(9)19-12/h4,6,12,16H,1,5H2,2-3H3/t12-/m0/s1 |
InChI Key |
DEHDOIFRZZNNNY-LBPRGKRZSA-N |
SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Isomeric SMILES |
CC(=O)C1=C(C=C2C[C@H](OC2=C1)C(=C)C(=O)OC)O |
Canonical SMILES |
CC(=O)C1=C(C=C2CC(OC2=C1)C(=C)C(=O)OC)O |
Appearance |
Powder |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Precursors
A common strategy for dihydrobenzofuran synthesis involves acid- or base-catalyzed cyclization of phenolic precursors. For example, 5-hydroxy-2,3-dihydrobenzofuran intermediates can be synthesized via intramolecular Friedel-Crafts alkylation of substituted phenols. In a related procedure, triethylamine facilitates the cyclization of 2-allylphenol derivatives to form the dihydrobenzofuran ring. Adapting this method, the target compound’s core could be assembled from a pre-acetylated phenolic precursor, followed by propenoate esterification.
Esterification of Carboxylic Acid Intermediates
The methyl propenoate moiety is introduced via esterification. A reported approach for analogous compounds involves treating a carboxylic acid intermediate with methanol in the presence of or DCC (dicyclohexylcarbodiimide). For instance, the synthesis of methyl (5-hydroxy-2-oxo-3-phenyl-2,3-dihydro-1-benzofuran-6-yl)(oxo)acetate used methanol and sulfuric acid to esterify the oxoacetate group. Applying this to the target compound, the propenoic acid derivative could be esterified under similar conditions.
Functionalization via Acetylation and Hydroxylation
The 6-acetyl-5-hydroxy substitution pattern is achieved through sequential acetylation and hydroxylation. Friedel-Crafts acylation with acetyl chloride in the presence of introduces the acetyl group, while hydroxylation is typically performed using oxidizing agents like or enzymatic systems. Careful temperature control (0–5°C) is essential to prevent over-oxidation.
Optimization and Scalability
Reaction Conditions
-
Temperature : Cyclization reactions proceed optimally at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO).
-
Catalysts : Lewis acids (e.g., ) improve yields in Friedel-Crafts steps, while bases (e.g., ) facilitate deprotonation during esterification.
-
Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the compound.
Challenges and Mitigation
-
Regioselectivity : Competing acetylation at undesired positions is minimized by using sterically hindered directing groups.
-
Stability : The compound degrades above 160°C; storage at -20°C under desiccation preserves integrity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
The observed ion at m/z 263.0918 matches the theoretical value for (263.0914).
High-Performance Liquid Chromatography (HPLC)
A purity of ≥98% is achieved using a C18 column (mobile phase: 70% methanol/30% water, flow rate 1.0 mL/min).
Applications and Derivatives
The compound serves as a precursor for bioactive molecules, including antioxidants and anti-inflammatory agents. Structural derivatives, such as those with modified ester groups, exhibit enhanced pharmacokinetic profiles .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- The α,β-unsaturated ester in the target compound confers electrophilic character, making it more reactive toward nucleophiles than its saturated counterpart (propanoate) .
- Stereochemistry in analogues (e.g., compound) may influence biological interactions, as chiral centers can affect receptor binding or metabolic pathways .
Fluorinated Prop-2-Enoate Derivatives
Key Observations :
- Fluorinated chains drastically increase hydrophobicity and chemical inertness, making these compounds suitable for industrial applications (e.g., surfactants) .
Biological Activity
Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate, also known as methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate, is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C14H14O5 |
| Molar Mass | 262.26 g/mol |
| Density | 1.279 g/cm³ (predicted) |
| Boiling Point | 432.5 °C (predicted) |
| pKa | 10.65 (predicted) |
| CAS Number | 617722-56-2 |
Synthesis
The synthesis of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate typically involves the reaction of appropriate benzofuran derivatives with acetic anhydride and subsequent esterification processes. The compound can be synthesized through various organic reactions, including acylation and alkylation techniques .
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit notable antioxidant properties. Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anticancer Potential
Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in human breast cancer (MCF-7) cells with an IC50 value indicating effective dose-dependent activity .
Antimicrobial Activity
Methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives of benzofurans have been reported to exhibit potent antifungal properties .
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been documented through its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-alpha and IL-1beta in activated macrophages . This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Anticancer Activity : A study demonstrated that a related benzofuran derivative exhibited an IC50 of 12.4 μM against NF-kB activation in TNF-alpha-stimulated HeLa cells, indicating a robust anticancer mechanism .
- Antimicrobial Efficacy : Research involving the synthesis of halogenated benzofurans showed that these compounds could effectively inhibit the growth of pathogenic fungi and bacteria, supporting the antimicrobial potential of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydrobenzofuran-2-yl)propenoate .
Q & A
Q. What are the natural sources of methyl 2-(6-acetyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)prop-2-enoate, and how is it isolated?
The compound has been identified in plants such as Microglossa pyrifolia (Xiao She Ju Gen) and Baccharis ramosissima (Duo Zhi Kuo Bao Ju). Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., column chromatography or HPLC). Structural confirmation relies on spectroscopic techniques like NMR (¹H and ¹³C), HRMS, and optical rotation measurements ([α]D = -2.9°, c = 0.98, MeOH) .
Q. What synthetic routes are available for preparing this compound, and what experimental conditions are critical?
A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) or oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). For example, analogous dihydrobenzofuran derivatives are synthesized at room temperature using hexafluoropropan-2-ol as a solvent, which stabilizes intermediates and enhances reaction efficiency . Key variables include solvent polarity, catalyst choice, and reaction time.
Q. How can researchers confirm the purity and structural integrity of the synthesized compound?
Purity is assessed via HPLC or TLC, while structural validation requires a combination of IR, ¹H NMR, ¹³C NMR, and HRMS. For example, the compound’s glassy amorphous solid form and specific optical rotation ([α]D = -2.9°) are critical identifiers .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the environmental fate and stability of this compound?
Long-term environmental studies should evaluate abiotic transformations (e.g., hydrolysis, photolysis) and biotic degradation using microbial assays. Experimental designs may follow frameworks like Project INCHEMBIOL, which assesses chemical distribution in abiotic/biotic compartments and ecological risks. Laboratory studies should measure partition coefficients (LogP = 4.44) and solubility to predict environmental mobility .
Q. How can structural modifications enhance the compound’s bioactivity, and what assays are suitable for testing these derivatives?
Substituent modifications (e.g., altering the acetyl or hydroxy groups) can be explored via regioselective synthesis. Bioactivity screening should include in vitro assays (e.g., enzyme inhibition, antioxidant activity) and in vivo models. For example, phenolic analogs of dihydrobenzofurans have shown antioxidant properties, which could be quantified using DPPH or ABTS assays .
Q. What experimental designs are optimal for resolving contradictions in reported bioactivity data?
Contradictions may arise from variability in extraction methods, assay conditions, or sample purity. A split-plot design with randomized blocks (as used in agricultural studies) can isolate variables like solvent choice or catalyst concentration. Replicates (e.g., 4 replicates with 5 plants each) and multi-season sampling reduce bias .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking studies using software like AutoDock or Schrödinger Suite can simulate binding affinities to enzymes or receptors. Parameters should include the compound’s PSA (43.37 Ų) and LogP (4.44) to model membrane permeability. Validation requires correlation with in vitro activity data .
Methodological Resources
- Synthesis Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity (hexafluoropropan-2-ol vs. traditional solvents) and catalyst loading .
- Environmental Impact : Follow protocols from Project INCHEMBIOL to assess abiotic degradation kinetics and bioaccumulation potential .
- Bioactivity Validation : Combine HPLC-based activity profiling with HRMS to link specific derivatives to observed effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
